molecular formula C11H26Sn2 B14402335 (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) CAS No. 86309-32-2

(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane)

Katalognummer: B14402335
CAS-Nummer: 86309-32-2
Molekulargewicht: 395.7 g/mol
InChI-Schlüssel: SWYMDHNDOQPBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methylbut-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methylbut-2-ene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The product is purified using techniques such as distillation and recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .

Wissenschaftliche Forschungsanwendungen

(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The pathways involved include coordination with metal ions and binding to specific protein sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical properties and reactions .

Eigenschaften

CAS-Nummer

86309-32-2

Molekularformel

C11H26Sn2

Molekulargewicht

395.7 g/mol

IUPAC-Name

trimethyl-(3-methyl-1-trimethylstannylbut-2-enyl)stannane

InChI

InChI=1S/C5H8.6CH3.2Sn/c1-4-5(2)3;;;;;;;;/h1,4H,2-3H3;6*1H3;;

InChI-Schlüssel

SWYMDHNDOQPBOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC([Sn](C)(C)C)[Sn](C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.